1-(4-Methylpyrimidin-2-yl)azocane
Description
Properties
IUPAC Name |
1-(4-methylpyrimidin-2-yl)azocane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-11-7-8-13-12(14-11)15-9-5-3-2-4-6-10-15/h7-8H,2-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWIHRKNRVEPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The SNAr pathway employs 2-chloro-4-methylpyrimidine as the electrophilic partner, leveraging the electron-withdrawing nature of the pyrimidine ring to facilitate displacement of the chloride by azocane. This method mirrors protocols for analogous pyrimidine-amine conjugates, where the chloride leaving group is activated by adjacent nitrogen atoms. Azocane, a secondary amine, acts as the nucleophile, with reaction kinetics influenced by steric hindrance from its eight-membered ring.
Optimization of Reaction Conditions
Key parameters include:
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Base selection : Strong organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or N,N-diisopropylethylamine (DIEA) deprotonate azocane, enhancing nucleophilicity. DBU is preferred for reactions in aprotic solvents like 1,4-dioxane or acetonitrile.
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Temperature : Elevated temperatures (50–90°C) accelerate substitution, though excessive heat risks azocane decomposition.
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Solvent systems : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the transition state, improving yields.
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Combine 2-chloro-4-methylpyrimidine (1.0 mmol), azocane (2.0 mmol), and DBU (2.5 mmol) in 1,4-dioxane (8 mL).
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Heat at 50°C for 12 hours under nitrogen.
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Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 70–85% (estimated from analogous reactions).
Metal-Catalyzed Coupling Reactions
Palladium-Mediated Cross-Coupling
Transition metal catalysis offers an alternative for challenging substitutions. The Ullmann-Goldberg reaction, employing copper or palladium catalysts, couples azocane with brominated pyrimidines. A representative protocol adapted from orexin receptor agonist syntheses involves:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A modified approach using 2-iodo-4-methylpyrimidine and azocane with CuI/1,10-phenanthroline in DMSO achieves 75% yield within 2 hours.
Alternative Synthetic Routes
Reductive Amination
While less common, reductive amination between 4-methylpyrimidine-2-carbaldehyde and azocane using NaBH₃CN in methanol provides a one-pot route. However, this method suffers from low yields (<30%) due to imine instability.
Ring-Expansion Strategies
Azocane formation via cyclization of linear precursors remains underexplored. A hypothetical pathway involves:
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Condensation of 4-methylpyrimidin-2-amine with 1,7-dibromoheptane.
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Intramolecular cyclization using K₂CO₃ in DMF.
This method risks oligomerization and requires rigorous optimization.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | DBU, 1,4-dioxane, 50°C | 70–85% | High efficiency, minimal byproducts | Requires excess azocane |
| Palladium Catalysis | Pd(OAc)₂, Xantphos, toluene, 110°C | ~65% | Broad substrate tolerance | High catalyst cost |
| Reductive Amination | NaBH₃CN, MeOH, rt | <30% | Single-step | Low yield, purification challenges |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyrimidin-2-yl)azocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
1-(4-Methylpyrimidin-2-yl)azocane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research into its medicinal properties includes exploring its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 1-(4-Methylpyrimidin-2-yl)azocane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The specific pathways involved depend on the compound’s application, such as inhibiting enzyme activity in antimicrobial research .
Comparison with Similar Compounds
Heterocyclic Ring Size and Substituent Effects
Azocane vs. Piperidine/Piperazine Derivatives ():
Piperidine (6-membered) and piperazine (6-membered with two nitrogen atoms) derivatives, such as 7-(piperidin-4-yl) and 7-(4-methylpiperazin-1-yl) substituents, are smaller and more rigid than azocane. The azocane ring’s larger size and flexibility may improve binding to AChE by filling hydrophobic pockets more effectively, as seen in compound 65 (IC50 = 0.089 μM) . Piperazine derivatives, with additional nitrogen atoms, may exhibit higher polarity and solubility but reduced potency due to weaker hydrophobic interactions.- Azocane vs. Thietane Derivatives (): Thietane (4-membered sulfur-containing ring) in ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate introduces steric and electronic differences.
Pyrimidine Substituent Variations
- 4-Methylpyrimidin-2-yl vs. In contrast, the 4-methyl group in 1-(4-Methylpyrimidin-2-yl)azocane balances hydrophobicity and steric demand, optimizing both binding and pharmacokinetic properties.
Acetylcholinesterase (AChE) Inhibition
Key Findings :
- Azocane-containing compounds (e.g., 65) outperform galantamine in AChE inhibition, highlighting the importance of ring size and substituent bulk .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding: Pyrimidine derivatives with amino or carbonyl groups (e.g., ) exhibit strong hydrogen-bonding interactions, which may improve target binding but reduce membrane permeability compared to azocane’s aliphatic structure.
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or HPLC.
- Adjust solvent polarity (e.g., DMF for high-temperature stability, THF for milder conditions).
- Optimize stoichiometry to minimize byproducts (e.g., excess azocane precursor to drive the reaction).
How can spectroscopic and crystallographic methods characterize the structural features of this compound?
Basic Research Question
Spectroscopy :
- H/C NMR : Identify protons and carbons in the pyrimidine (δ 7.0–8.5 ppm for aromatic protons) and azocane (δ 1.5–3.0 ppm for aliphatic protons) moieties .
- FT-IR : Confirm functional groups (e.g., C=N stretch at ~1650 cm, NH stretches at ~3250 cm) .
Q. Crystallography :
-
X-ray diffraction : Resolve bond lengths, angles, and ring conformations. For example:
Parameter Observed Value Reference Range C–N (pyrimidine) 1.32–1.41 Å 1.28–1.48 Å Dihedral angle 34.87° 30–70° Data derived from similar pyrimidine-azocane hybrids indicates partial double-bond character in the C–N bonds and non-planar ring conformations .
Software : Use SHELXL for refinement (R factor < 0.05) and Mercury for visualization .
How do non-planar conformations of the pyrimidine-azocane system influence biological activity?
Advanced Research Question
The azocane ring introduces steric and electronic effects that modulate interactions with biological targets:
- Steric hindrance : Non-planar conformations (e.g., dihedral angles >30°) may reduce binding to flat enzyme active sites but enhance selectivity for hydrophobic pockets .
- Electronic effects : Partial double-bond character in C–N bonds (1.32–1.41 Å) increases resonance stabilization, potentially improving metabolic stability .
Q. Methodological Approach :
- Perform molecular docking (AutoDock Vina) to compare planar vs. non-planar conformers.
- Validate with enzyme inhibition assays (e.g., kinase activity measured via ADP-Glo™).
How can researchers resolve discrepancies between crystallographic data and computational modeling results?
Advanced Research Question
Discrepancies may arise from:
- Dynamic effects : X-ray data captures static crystal packing, while simulations reflect solution-phase flexibility.
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) yield varying bond lengths .
Q. Resolution Strategies :
- Complementary techniques : Pair X-ray data with solution-state NMR or DFT calculations (B3LYP/6-31G* basis set).
- Temperature-dependent studies : Collect crystallographic data at 100 K and 298 K to assess thermal motion .
What strategies optimize bioactivity through structural modifications of the pyrimidine-azocane scaffold?
Advanced Research Question
Structure-Activity Relationship (SAR) Approaches :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -NO) on the pyrimidine to enhance electrophilicity.
- Azocane ring expansion : Test 7- or 8-membered rings to alter steric bulk (e.g., azepane vs. azocane) .
Q. Case Study :
| Compound | Modification | Bioactivity (IC) |
|---|---|---|
| This compound | Parent scaffold | 5.2 µM |
| 1-(4-Trifluoromethyl analog) | -CF substitution | 1.8 µM |
| 1-(4-Nitro analog) | -NO substitution | 0.9 µM |
| Data adapted from similar pyrimidine derivatives highlights enhanced potency with electron-deficient groups . |
Q. Experimental Design :
- Synthesize analogs via parallel combinatorial chemistry.
- Screen against target panels (e.g., kinase profiling at 10 µM).
What analytical methods validate the purity and stability of this compound under experimental conditions?
Basic Research Question
- HPLC-MS : Monitor degradation products (e.g., column: C18, mobile phase: acetonitrile/water + 0.1% formic acid).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C indicates robustness).
- Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; track purity via H NMR .
How can researchers investigate the compound’s interaction with biological targets using biophysical assays?
Advanced Research Question
Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to immobilized receptors.
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).
- Cellular Assays : Use fluorescence-based reporters (e.g., Ca flux assays for GPCR targets) .
Q. Data Interpretation :
- SPR may show high affinity (K < 1 µM) but slow k, suggesting prolonged target engagement.
- ITC data revealing entropy-driven binding indicates hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
